molecular formula C15H25NO4 B6274725 tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl](prop-2-yn-1-yl)amino}acetate CAS No. 1018831-90-7

tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl](prop-2-yn-1-yl)amino}acetate

Cat. No.: B6274725
CAS No.: 1018831-90-7
M. Wt: 283.4
InChI Key:
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Description

tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate: is a complex organic compound that features a tert-butyl group, a tert-butoxy group, and an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common approach involves the use of tert-butyl chloroformate and propargylamine as starting materials. The reaction proceeds through the formation of an intermediate, which is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl (3-aminopropyl)(4-((tert-butoxycarbonyl)amino)butyl)carbamate

Uniqueness: tert-butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both tert-butyl and tert-butoxy groups provides steric hindrance and stability, while the aminoacetate moiety offers opportunities for further functionalization .

Properties

CAS No.

1018831-90-7

Molecular Formula

C15H25NO4

Molecular Weight

283.4

Purity

95

Origin of Product

United States

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